

# Cross-validation of Serlopitant's efficacy in different chronic pruritus models

Author: BenchChem Technical Support Team. Date: December 2025



# Serlopitant's Efficacy in Chronic Pruritus: A Comparative Analysis

A detailed guide for researchers and drug development professionals on the cross-validation of **serlopitant**'s efficacy in various chronic pruritus models, with a comparative look at alternative therapies.

Chronic pruritus, or itch lasting longer than six weeks, is a debilitating symptom associated with numerous dermatological and systemic diseases. The neurokinin-1 receptor (NK1R) antagonist, **serlopitant**, has been investigated as a potential treatment for various forms of chronic pruritus. This guide provides a comprehensive comparison of **serlopitant**'s efficacy across different chronic pruritus models and evaluates its performance against alternative therapies, including nemolizumab, difelikefalin, and nalbuphine. The information is compiled from publicly available clinical trial data and peer-reviewed publications to aid researchers, scientists, and drug development professionals in their understanding of the current landscape of anti-pruritic drug development.

# **Comparative Efficacy of Serlopitant and Alternatives**

The following tables summarize the quantitative efficacy data from key clinical trials of **serlopitant** and its comparators in different chronic pruritus conditions.

Table 1: Efficacy of **Serlopitant** in Prurigo Nodularis (PN)



| Trial<br>Identifier          | Treatment<br>Group  | Primary<br>Endpoint                                                  | Result | p-value                             | Citation |
|------------------------------|---------------------|----------------------------------------------------------------------|--------|-------------------------------------|----------|
| Phase 2<br>(NCT021963<br>24) | Serlopitant 5<br>mg | Change from<br>baseline in<br>average itch<br>VAS score at<br>week 8 | -3.6   | <0.001                              | [1]      |
| Placebo                      | -1.9                | [1]                                                                  |        |                                     |          |
| Phase 3<br>(MTI-105)         | Serlopitant 5<br>mg | ≥4-point<br>improvement<br>in WI-NRS at<br>week 10                   | 26.45% | Not<br>Statistically<br>Significant | [2]      |
| Placebo                      | 20.31%              | [2]                                                                  |        |                                     |          |
| Phase 3<br>(MTI-106)         | Serlopitant 5<br>mg | ≥4-point<br>improvement<br>in WI-NRS at<br>week 10                   | 25.90% | Not<br>Statistically<br>Significant | [2]      |
| Placebo                      | 18.95%              |                                                                      |        |                                     |          |

Table 2: Efficacy of Serlopitant in Chronic Pruritus of Unknown Origin (CPUO)



| Trial<br>Identifier          | Treatment<br>Group                                | Primary<br>Endpoint                                | Result                                            | p-value | Citation |
|------------------------------|---------------------------------------------------|----------------------------------------------------|---------------------------------------------------|---------|----------|
| Phase 2<br>(NCT019512<br>74) | Serlopitant 1<br>mg                               | % change in<br>VAS from<br>baseline at<br>week 6   | Statistically significant improvement vs. placebo | 0.022   |          |
| Serlopitant 5<br>mg          | Statistically significant improvement vs. placebo | 0.013                                              |                                                   |         | _        |
| Placebo                      | -28.3%                                            |                                                    | _                                                 |         |          |
| Phase 2                      | Serlopitant                                       | ≥4-point<br>improvement<br>in WI-NRS at<br>week 10 | 37.9%                                             | Not Met |          |
| Placebo                      | 39.3%                                             |                                                    |                                                   |         | -        |

Table 3: Efficacy of **Serlopitant** in Atopic Dermatitis (AD)

| Trial<br>Identifier  | Treatment<br>Group | Primary<br>Endpoint                  | Result  | p-value                             | Citation |
|----------------------|--------------------|--------------------------------------|---------|-------------------------------------|----------|
| Phase 2<br>(MTI-103) | Serlopitant        | Change in<br>WI-NRS from<br>baseline | Not met | Not<br>Statistically<br>Significant |          |
| Placebo              |                    |                                      |         |                                     | _        |

Table 4: Efficacy of Alternative Therapies in Chronic Pruritus



| Drug            | Indication                     | Trial<br>Identifier       | Primary<br>Endpoint                                     | Result                                  | p-value | Citation |
|-----------------|--------------------------------|---------------------------|---------------------------------------------------------|-----------------------------------------|---------|----------|
| Nemolizum<br>ab | Prurigo<br>Nodularis           | OLYMPIA<br>1 (Phase<br>3) | ≥4-point<br>improveme<br>nt in PP-<br>NRS at<br>week 16 | 58.4% vs<br>16.7%<br>(placebo)          | <0.0001 |          |
| Difelikefalin   | CKD-<br>associated<br>Pruritus | KALM-1<br>(Phase 3)       | ≥3-point<br>improveme<br>nt in WI-<br>NRS at<br>week 12 | 49.1% vs<br>27.9%<br>(placebo)          | <0.001  |          |
| Nalbuphine      | Prurigo<br>Nodularis           | PRISM<br>(Phase<br>2b/3)  | ≥4-point<br>reduction<br>in WI-NRS<br>at week 14        | 24.7% vs<br>13.9%<br>(placebo)          | 0.0157  | _        |
| Nalbuphine      | Uremic<br>Pruritus             | Phase 2/3                 | Mean<br>decline in<br>NRS from<br>baseline              | -3.5<br>(120mg) vs<br>-2.8<br>(placebo) | 0.017   | _        |

# **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are provided below to allow for a thorough understanding of the experimental conditions.

## **Serlopitant**

Phase 2 Trial in Prurigo Nodularis (NCT02196324)

- Study Design: A randomized, double-blind, placebo-controlled study.
- Patient Population: 128 patients with chronic, treatment-refractory prurigo nodularis for more than 6 weeks.



- Inclusion Criteria: Severe pruritus as determined by a visual analog scale (VAS) score of ≥7 on a 0-10 scale at screening.
- Intervention: **Serlopitant** 5 mg or placebo orally once daily for 8 weeks.
- Primary Endpoint: Change in average itch VAS score at weeks 4 and 8.

Phase 2 Trial in Chronic Pruritus of Unknown Origin (NCT01951274)

- Study Design: A randomized, double-blind, placebo-controlled study.
- Patient Population: 257 patients with severe chronic pruritus refractory to antihistamines or topical steroids.
- Inclusion Criteria: Pruritus lasting at least six weeks with a baseline VAS pruritus score of at least 7cm.
- Intervention: Serlopitant (0.25 mg, 1 mg, or 5 mg) or placebo, administered once daily for 6 weeks.
- Primary Endpoint: Percentage change in VAS pruritus score from baseline at week 6.

## Nemolizumab

OLYMPIA 1 Phase 3 Trial in Prurigo Nodularis (NCT04501666)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: 286 adults with moderate to severe prurigo nodularis.
- Inclusion Criteria: At least 20 nodules, an Investigator's Global Assessment (IGA) score of
  ≥3, and a Peak Pruritus Numerical Rating Scale (PP-NRS) score of at least 7.0.
- Intervention: Subcutaneous injections of nemolizumab (30 mg or 60 mg based on weight) or placebo every 4 weeks for 24 weeks.
- Primary Endpoints: Proportion of patients with an itch response (≥4-point improvement in weekly average PP-NRS) and IGA success (score of 0/1 and ≥2-grade improvement) at



week 16.

### Difelikefalin

KALM-1 Phase 3 Trial in CKD-associated Pruritus (NCT03422653)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled 12-week treatment trial with a 52-week open-label extension.
- Patient Population: 378 hemodialysis patients with moderate-to-severe pruritus.
- Inclusion Criteria: Patients undergoing hemodialysis with a weekly average 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score of ≥4.
- Intervention: Intravenous difelikefalin (0.5 mcg/kg) or placebo administered three times per week after each hemodialysis session for 12 weeks.
- Primary Endpoint: The proportion of patients achieving at least a three-point improvement from baseline in the weekly mean of the daily 24-hour WI-NRS score at week 12.

## **Nalbuphine**

PRISM Phase 2b/3 Trial in Prurigo Nodularis (NCT03497975)

- Study Design: A randomized, double-blind, placebo-controlled, two-arm study with an openlabel extension.
- Patient Population: 353 patients with prurigo nodularis.
- Inclusion Criteria: Not detailed in the provided search results.
- Intervention: Oral nalbuphine extended-release (ER) 162 mg twice daily or placebo, following a 2-week titration period.
- Primary Endpoint: The proportion of patients achieving at least a 4-point improvement from baseline with respect to the weekly mean of the daily WI-NRS at week 14.

## **Signaling Pathways and Mechanisms of Action**



The following diagrams illustrate the signaling pathways targeted by **serlopitant** and its alternatives.



#### Click to download full resolution via product page

#### Serlopitant's Mechanism of Action

**Serlopitant** is a neurokinin-1 receptor (NK1R) antagonist. Substance P, a neuropeptide, is a key mediator of itch signaling and binds to NK1R on various cells, including sensory neurons. This binding activates downstream signaling pathways, leading to the transmission of the itch signal. **Serlopitant** blocks the binding of Substance P to NK1R, thereby inhibiting this signaling cascade and reducing the sensation of pruritus.



Click to download full resolution via product page



#### Nemolizumab's Mechanism of Action

Nemolizumab is a monoclonal antibody that targets the Interleukin-31 receptor A (IL-31RA). IL-31, a cytokine primarily produced by Th2 cells, plays a crucial role in pruritus by binding to its receptor complex (IL-31RA and oncostatin M receptor beta) on sensory neurons. This binding activates downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which ultimately lead to the sensation of itch. Nemolizumab blocks the IL-31 receptor, preventing IL-31 from binding and activating these downstream pathways.



Click to download full resolution via product page

#### Opioid Receptor Modulators' Mechanism of Action

Difelikefalin and nalbuphine modulate the opioid system to reduce pruritus. An imbalance in the mu- and kappa-opioid receptor systems is thought to contribute to itch. Difelikefalin is a selective kappa-opioid receptor (KOR) agonist. Activation of KORs, both in the peripheral and central nervous system, has an inhibitory effect on itch signaling. Nalbuphine is a mixed kappa-opioid receptor agonist and mu-opioid receptor (MOR) antagonist. By activating KORs and



blocking MORs (which can promote itch), nalbuphine provides a dual mechanism to reduce pruritus.

# **Experimental Workflow Comparison**

The following diagram provides a generalized comparison of the clinical trial workflows for evaluating these anti-pruritic agents.





Click to download full resolution via product page

Generalized Clinical Trial Workflow



## Conclusion

Serlopitant, a neurokinin-1 receptor antagonist, has shown mixed results in clinical trials for chronic pruritus. While demonstrating efficacy in a Phase 2 trial for chronic pruritus of unknown origin, it failed to meet its primary endpoints in Phase 3 trials for prurigo nodularis and a Phase 2 trial for atopic dermatitis-associated pruritus. In contrast, alternative therapies targeting different pathways have shown more consistent and robust efficacy. Nemolizumab, an IL-31 receptor antagonist, has demonstrated significant improvements in both itch and skin lesions in patients with prurigo nodularis. Difelikefalin, a kappa-opioid receptor agonist, is effective in reducing uremic pruritus in hemodialysis patients. Nalbuphine, a mixed kappa-opioid agonist and mu-opioid antagonist, has also shown promise in treating prurigo nodularis and uremic pruritus.

The data presented in this guide highlights the complexity of chronic pruritus and the importance of targeting specific underlying pathophysiological pathways. While the NK1R pathway remains a target of interest, the clinical development of **serlopitant** has faced challenges. The success of agents like nemolizumab, difelikefalin, and nalbuphine underscores the potential of targeting the IL-31 and opioid receptor pathways for the management of chronic pruritus. Further research, including head-to-head comparative trials, is needed to fully elucidate the relative efficacy and safety of these different therapeutic approaches in various subpopulations of patients with chronic pruritus.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Emerging Therapeutic Options for Chronic Pruritus PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Cross-validation of Serlopitant's efficacy in different chronic pruritus models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681636#cross-validation-of-serlopitant-s-efficacy-in-different-chronic-pruritus-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com